potassium (2-cyclohexylethyl)trifluoroboranuide
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Overview
Description
Potassium (2-cyclohexylethyl)trifluoroboranuide is a chemical compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in synthetic chemistry and its role as a reagent in various organic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium organotrifluoroborates, including potassium (2-cyclohexylethyl)trifluoroboranuide, typically involves the reaction of organoboronic acids with potassium fluoride and boron trifluoride. The general reaction can be represented as follows:
R−B(OH)2+KF+BF3→R−BF3K+H2O
In this reaction, the organoboronic acid (R-B(OH)_2) reacts with potassium fluoride (KF) and boron trifluoride (BF_3) to form the potassium organotrifluoroborate (R-BF_3K) and water (H_2O). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically produced in batch reactors, where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully monitored .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-cyclohexylethyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidative Conditions: Potassium trifluoroborates are stable under oxidative conditions, making them suitable for reactions that require strong oxidizing agents.
Metal Catalysts: Common catalysts used in cross-coupling reactions include palladium, nickel, and copper.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of an aryl halide with the potassium organotrifluoroborate .
Scientific Research Applications
Potassium (2-cyclohexylethyl)trifluoroboranuide has a wide range of applications in scientific research, including:
Synthetic Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It plays a role in the development of pharmaceuticals by facilitating the formation of carbon-carbon bonds.
Material Science: It is used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism by which potassium (2-cyclohexylethyl)trifluoroboranuide exerts its effects involves the formation of reactive intermediates that participate in various chemical transformations. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in the reactants. This leads to the formation of new bonds and the generation of the desired products .
Comparison with Similar Compounds
Similar Compounds
- Potassium Phenyltrifluoroboranuide
- Potassium Methyltrifluoroboranuide
- Potassium Ethyltrifluoroboranuide
Uniqueness
Potassium (2-cyclohexylethyl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other potassium organotrifluoroborates. Its cyclohexylethyl group provides steric hindrance, which can influence the outcome of chemical reactions and make it suitable for specific applications .
Properties
CAS No. |
2200276-32-8 |
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Molecular Formula |
C8H15BF3K |
Molecular Weight |
218.11 g/mol |
IUPAC Name |
potassium;2-cyclohexylethyl(trifluoro)boranuide |
InChI |
InChI=1S/C8H15BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h8H,1-7H2;/q-1;+1 |
InChI Key |
BQSGIPZYTUJXCD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC1CCCCC1)(F)(F)F.[K+] |
Purity |
95 |
Origin of Product |
United States |
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